{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is an organic compound that features a thiazole ring, a phenylsulfonyl group, and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds, such as 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid, have been found to target methionine aminopeptidase 2 in humans . This enzyme plays a crucial role in protein synthesis and cell cycle progression.
Biochemical Pathways
Similar compounds have been found to influence pathways related to protein synthesis and cell cycle progression . The downstream effects of these pathway alterations could include changes in cell growth and proliferation.
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the known targets of similar compounds, it is likely that this compound could influence protein synthesis and cell cycle progression, potentially leading to changes in cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenylsulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}butyric acid: Contains a butyric acid moiety.
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}valeric acid: Features a valeric acid moiety.
Uniqueness: {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the acetic acid moiety may influence its solubility and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c14-10(15)6-8-7-18-11(12-8)13-19(16,17)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVVEFTUTRSTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585902 | |
Record name | {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62557-09-9 | |
Record name | 2-[(Phenylsulfonyl)amino]-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62557-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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